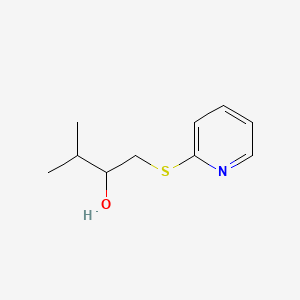![molecular formula C28H18BF5N2O4 B13838503 (T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Desphenyl-8-trifluoromethyl Bodipy 8 is a derivative of boron-dipyrromethene (BODIPY) dyes, known for their exceptional photophysical properties. These compounds are widely used in various scientific fields due to their strong absorption and emission in the visible and near-infrared regions, high fluorescence quantum yields, and excellent photostability . The unique structure of 8-Desphenyl-8-trifluoromethyl Bodipy 8, which includes a trifluoromethyl group, enhances its chemical stability and fluorescence properties, making it a valuable tool in research and industrial applications.
Métodos De Preparación
The synthesis of 8-Desphenyl-8-trifluoromethyl Bodipy 8 typically involves the following steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the formation of the dipyrromethene core, followed by the introduction of the boron center. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of BODIPY dyes, including 8-Desphenyl-8-trifluoromethyl Bodipy 8, often involves large-scale synthesis using automated reactors to ensure consistency and purity.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
8-Desphenyl-8-trifluoromethyl Bodipy 8 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 8-Desphenyl-8-trifluoromethyl Bodipy 8 exerts its effects involves:
Molecular Targets and Pathways: In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death.
Pathways Involved: The primary pathways include energy transfer to oxygen molecules and subsequent generation of reactive oxygen species, as well as fluorescence emission upon excitation by light.
Comparación Con Compuestos Similares
8-Desphenyl-8-trifluoromethyl Bodipy 8 can be compared with other BODIPY derivatives:
Similar Compounds: Other BODIPY derivatives include 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene and its analogs, such as aza-BODIPY.
Uniqueness: The presence of the trifluoromethyl group in 8-Desphenyl-8-trifluoromethyl Bodipy 8 enhances its chemical stability and fluorescence properties compared to other BODIPY derivatives. This makes it particularly useful in applications requiring high photostability and strong fluorescence.
Propiedades
Fórmula molecular |
C28H18BF5N2O4 |
|---|---|
Peso molecular |
552.3 g/mol |
Nombre IUPAC |
2,2-difluoro-6,16-bis(4-methoxyphenyl)-11-(trifluoromethyl)-7,15-dioxa-3-aza-1-azonia-2-boranuidapentacyclo[10.6.0.03,10.04,8.014,18]octadeca-1(18),4(8),5,9,11,13,16-heptaene |
InChI |
InChI=1S/C28H18BF5N2O4/c1-37-17-7-3-15(4-8-17)23-11-19-25(39-23)13-21-27(28(30,31)32)22-14-26-20(36(22)29(33,34)35(19)21)12-24(40-26)16-5-9-18(38-2)10-6-16/h3-14H,1-2H3 |
Clave InChI |
HIHVCWVLLXKIRM-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC3=C2C=C(O3)C4=CC=C(C=C4)OC)C(=C5[N+]1=C6C=C(OC6=C5)C7=CC=C(C=C7)OC)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


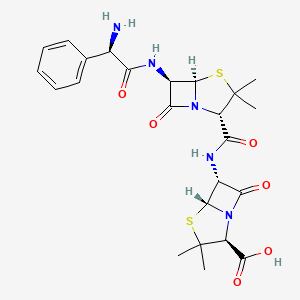
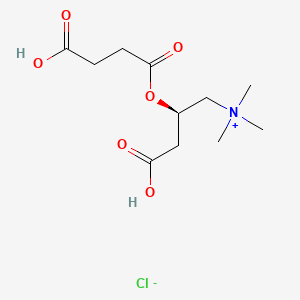
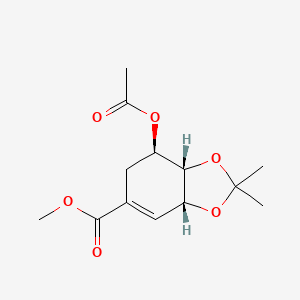
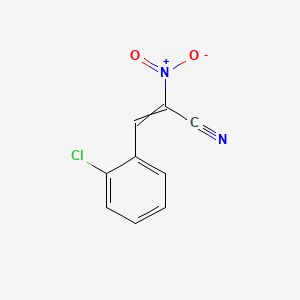
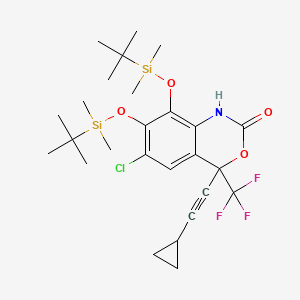


![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
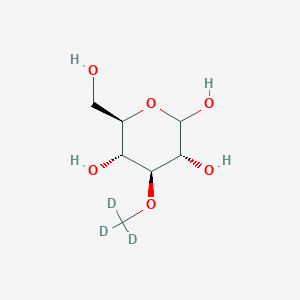
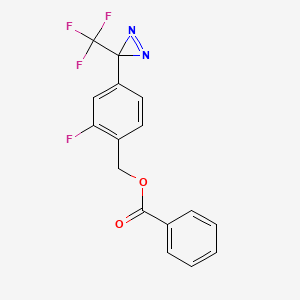
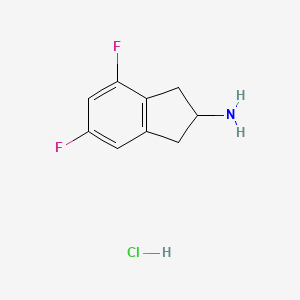
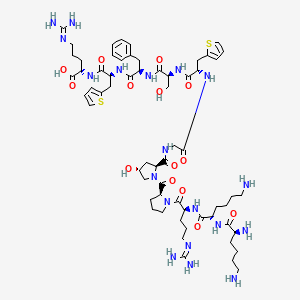
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
